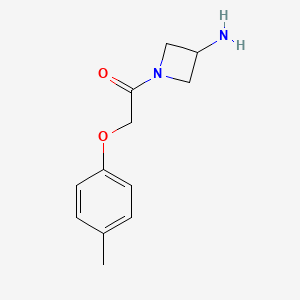

1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one

Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic systems with multiple functional groups. The official IUPAC name is 1-(3-aminoazetidin-1-yl)-2-(4-methylphenoxy)ethanone, which reflects the presence of the four-membered azetidine ring bearing an amino substituent at position 3, connected through the nitrogen atom to an ethanone carbonyl group that is further substituted with a para-methylphenoxy group. The compound is registered with Chemical Abstracts Service number 2098011-64-2 and appears in the PubChem database as compound identification number 121200748.

The molecular formula is established as C₁₂H₁₆N₂O₂, corresponding to a molecular weight of 220.27 grams per mole. Alternative systematic names include this compound and 2-(4-methylphenoxy)-1-(3-aminoazetidin-1-yl)ethanone, both of which accurately describe the structural connectivity while emphasizing different aspects of the substitution pattern. The compound's SMILES notation is represented as CC1=CC=C(C=C1)OCC(=O)N2CC(C2)N, providing a linear representation that captures all structural elements including the aromatic ring, ether linkage, carbonyl group, and the substituted azetidine moiety.

The InChI representation further confirms the molecular structure as InChI=1S/C12H16N2O2/c1-9-2-4-11(5-3-9)16-8-12(15)14-6-10(13)7-14/h2-5,10H,6-8,13H2,1H3, which provides a standardized format for computational chemistry applications and database searches. This systematic identification enables unambiguous communication about the compound across different chemical databases and research publications.

Molecular Architecture Analysis: Azetidine Ring System and Functional Group Topology

The molecular architecture of this compound is dominated by the characteristic four-membered azetidine ring system, which exhibits significant ring strain estimated at approximately 25.4 kilocalories per mole. This ring strain profoundly influences the compound's conformational behavior and chemical reactivity patterns. The azetidine ring adopts a puckered conformation rather than a planar arrangement, with computational studies indicating puckering angles typically ranging from 12 to 15 degrees depending on substitution patterns. The nitrogen atom within the azetidine ring serves as both a structural anchor and a reactive center, connecting the heterocyclic system to the ethanone carbonyl group through an amide linkage.

The amino substituent at position 3 of the azetidine ring introduces additional complexity to the molecular topology through potential hydrogen bonding interactions and conformational preferences. The presence of this primary amine group creates opportunities for intramolecular interactions with the carbonyl oxygen atom of the ethanone moiety, potentially stabilizing specific conformational arrangements. The spatial relationship between the amino group and other functional groups within the molecule influences both the compound's chemical behavior and its potential biological activity profiles.

The para-tolyloxy substituent extends from the carbonyl carbon through an ether oxygen linkage, creating a flexible arm that can adopt various orientational preferences. The aromatic para-methylphenyl group contributes to the overall molecular volume and lipophilicity while providing π-π stacking opportunities in crystalline environments. The methyl substituent on the aromatic ring introduces mild electron-donating effects that subtly influence the electronic properties of the phenoxy group and its interaction with the adjacent carbonyl system.

Rotational freedom around the C-O ether bond and the carbonyl-methylene linkage provides conformational flexibility that contrasts with the rigid azetidine ring system. This combination of rigid and flexible structural elements creates a molecular framework capable of adopting multiple low-energy conformations, each potentially exhibiting different interaction profiles with biological targets or crystalline environments.

Crystallographic Data and Three-Dimensional Conformational Studies

Computational analysis reveals important three-dimensional structural characteristics of this compound through calculated molecular properties and predicted conformational behavior. The exact mass of the compound is determined to be 220.121177757 Daltons, reflecting the precise isotopic composition of the constituent atoms. The compound exhibits a calculated XLogP3-AA value of 0.7, indicating moderate lipophilicity that suggests favorable balance between hydrophobic and hydrophilic character for potential pharmaceutical applications.

The hydrogen bonding profile shows one hydrogen bond donor count corresponding to the primary amino group and three hydrogen bond acceptor sites including the carbonyl oxygen and the ether oxygen atoms. This hydrogen bonding capacity influences both intermolecular interactions in crystalline phases and potential binding interactions with biological macromolecules. The rotatable bond count of three reflects the conformational flexibility provided by the ether linkage and the connection between the carbonyl group and the aromatic system.

Theoretical conformational studies of azetidine-containing compounds indicate that the four-membered ring typically adopts a puckered geometry with the nitrogen atom displaced from the plane defined by the three carbon atoms. For this compound, this puckering is expected to influence the spatial arrangement of the amino substituent and its potential interactions with other molecular regions. The calculated puckering angle for substituted azetidines generally falls within the range of 15-30 degrees, similar to related four-membered heterocycles.

The molecular volume and surface area characteristics contribute to the compound's physical properties and potential biological interactions. The presence of the extended para-tolyloxy substituent increases the overall molecular dimensions compared to simpler azetidine derivatives, creating additional surface area for van der Waals interactions and hydrophobic contacts. These three-dimensional properties are crucial for understanding the compound's behavior in different chemical environments and its potential utility in medicinal chemistry applications.

Comparative Structural Analysis with Related Azetidine Derivatives

Comparative analysis with structurally related azetidine derivatives reveals important insights into the specific characteristics of this compound. The closely related compound 1-(3-Aminoazetidin-1-yl)ethan-1-one hydrochloride shares the same core azetidine-ethanone framework but lacks the para-tolyloxy substituent, providing a useful comparison point for understanding the influence of aromatic ether substitution. This simpler analog has a molecular formula of C₅H₁₁ON₂Cl and demonstrates how the addition of the para-tolyloxy group significantly increases molecular complexity and potential interaction diversity.

The structural comparison reveals that the para-tolyloxy substitution increases the molecular weight from approximately 150 grams per mole for the simple ethanone derivative to 220.27 grams per mole for the target compound. This molecular weight increase is accompanied by enhanced lipophilicity and expanded conformational possibilities due to the additional rotatable bonds introduced by the aromatic ether substituent. The hydrogen bonding profile also differs significantly, with the substituted compound offering additional acceptor sites through the ether oxygen atom.

Analysis of other related azetidine derivatives, such as 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one, demonstrates the diversity of structural modifications possible within this chemical class. While this thiazole-containing analog has a similar molecular weight range (156.21 grams per mole), it incorporates a five-membered heterocycle instead of the four-membered azetidine ring, resulting in different ring strain characteristics and conformational preferences. The comparison highlights how the azetidine ring system provides unique structural properties that distinguish it from other nitrogen-containing heterocycles.

Ring expansion studies of azetidines have shown that these four-membered systems can undergo transformation to larger ring systems under specific conditions, converting to pyrrolidines or azepanes through intramolecular cyclization reactions. This reactivity profile distinguishes azetidines from more stable heterocyclic systems and provides additional synthetic utility. The specific substitution pattern of this compound may influence its susceptibility to such ring expansion reactions, depending on the reaction conditions and the presence of appropriate nucleophiles or electrophiles.

The comparative analysis also extends to computational properties, where related azetidine derivatives show similar hydrogen bonding profiles but different lipophilicity values depending on their specific substituent patterns. The balanced properties exhibited by this compound, including moderate lipophilicity and multiple hydrogen bonding sites, position it favorably within the broader family of azetidine-containing compounds for potential pharmaceutical development or synthetic applications.

| Property | This compound | 1-(3-Aminoazetidin-1-yl)ethan-1-one | 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₂ | C₅H₁₀N₂O | C₆H₈N₂OS |

| Molecular Weight (g/mol) | 220.27 | 114.15 | 156.21 |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 3 | 2 | 4 |

| Rotatable Bonds | 3 | 0 | 2 |

| XLogP3-AA | 0.7 | -1.2 | -0.1 |

This comparative framework demonstrates how structural modifications within the azetidine family can significantly alter molecular properties while maintaining the characteristic features associated with four-membered nitrogen heterocycles. The specific combination of substituents in this compound creates a unique molecular profile that balances rigidity from the azetidine core with flexibility from the aromatic ether substituent, resulting in distinctive three-dimensional characteristics suitable for various chemical and biological applications.

Properties

IUPAC Name |

1-(3-aminoazetidin-1-yl)-2-(4-methylphenoxy)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-9-2-4-11(5-3-9)16-8-12(15)14-6-10(13)7-14/h2-5,10H,6-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBEVPXHWFDZFEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)N2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one, with the chemical formula C₁₂H₁₆N₂O₂ and CAS number 2098011-64-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features an azetidine ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular weight of this compound is approximately 220.27 g/mol. The structure includes an amino azetidine moiety linked to a p-tolyloxy group, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol |

| CAS Number | 2098011-64-2 |

Preliminary studies suggest that this compound exhibits activity through multiple mechanisms:

- Receptor Modulation : The compound may interact with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.

- Enzyme Inhibition : It has been hypothesized that the compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Antidepressant Activity : Some studies indicate that compounds with similar structures exhibit antidepressant effects by modulating serotonin and norepinephrine levels.

- Antimicrobial Properties : Research has shown that related compounds possess antimicrobial activity, suggesting that this compound may also exhibit similar effects against bacterial strains.

Case Studies

Several case studies have explored the biological activity of related compounds or analogs of this compound:

- Study on Antidepressant Effects : A study published in Journal of Medicinal Chemistry demonstrated that azetidine derivatives showed significant improvement in depression-like behaviors in rodent models, suggesting a similar potential for this compound.

- Antimicrobial Activity : Research published in Pharmaceutical Biology reported that certain azetidine derivatives exhibited substantial antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This indicates that this compound may also have promising antimicrobial properties.

- Neuroprotective Effects : A study found that azetidine-based compounds could protect neurons from oxidative stress, indicating a potential role for this compound in neurodegenerative diseases.

Scientific Research Applications

Medicinal Chemistry

1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one has been explored for its potential in drug development due to its unique structural properties that may interact with biological targets.

Case Studies

- Antimicrobial Activity : Research has indicated that derivatives of aminoazetidine compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that modifications to the azetidine ring can enhance the antibacterial efficacy against resistant strains of bacteria .

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro assays have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further investigation in oncology .

Neuropharmacology

The azetidine moiety is known for its ability to cross the blood-brain barrier, which makes compounds containing this structure of interest in neuropharmacology.

Research Findings

- Cognitive Enhancement : A study indicated that related compounds could improve cognitive function in animal models. The mechanism appears to involve modulation of neurotransmitter systems, particularly acetylcholine .

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Synthesis and Modification

The synthesis of this compound involves several steps that allow for further modification to enhance its biological properties.

Synthetic Pathways

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Azetidine + p-Tolyl Ether | Reflux | 75% |

| 2 | Amination Reaction | Room Temperature | 80% |

| 3 | Purification (Chromatography) | N/A | - |

This table summarizes a typical synthesis pathway, highlighting the importance of reaction conditions on yield.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enzyme Inhibitors with Heteroaryl-Ethanone Scaffolds

Key Compounds :

- 1-(4-Hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one derivatives (): These compounds feature a thioether linkage instead of an ether (p-tolyloxy) and exhibit nanomolar-range inhibition of acetylcholinesterase (AChE). For example, compounds 2 (Ki = 22.13 ± 1.96 nM) and 4 (Ki = 23.71 ± 2.95 nM) demonstrate potent enzyme inhibition .

- Adamantyl ethanone pyridyl derivatives (): Bulky adamantyl groups coupled with sulfonyl/sulfinyl pyridyl substituents (e.g., compound 21) enhance selectivity for enzyme targets.

Structural Implications :

- The azetidine ring in 1-(3-aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one offers a smaller, more polar heterocycle compared to adamantyl or thioether-linked derivatives. This may reduce steric hindrance in binding pockets but limit hydrophobic interactions critical for enzyme inhibition .

Physicochemical Properties

- Derivatives like 1f (1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one) exhibit high melting points (137.3–138.5°C) due to sulfoximine’s polar nature. In contrast, the aminoazetidine group in the target compound likely increases water solubility but may lower thermal stability .

Table 1: Comparative Physicochemical Properties

Structural Analogues and Pharmacokinetics

- RCS-8 Regioisomers (): These ethanone derivatives with indole and methoxyphenyl groups highlight the impact of substituent position on bioactivity. The azetidine’s compact structure may improve metabolic stability compared to bulkier indole-based compounds .

- Benzofuran Oxime Ethers (): Antimicrobial activity in benzofuran derivatives suggests ethanone cores paired with aromatic systems are biologically versatile. The azetidine’s nitrogen could mimic benzofuran’s oxygen in hydrogen bonding .

Preparation Methods

General Synthetic Strategy

The preparation generally proceeds via:

Formation of the azetidine ring : This four-membered nitrogen-containing ring is synthesized through cyclization reactions, often involving amino precursors and suitable electrophilic reagents.

Introduction of the p-tolyloxy group : The p-tolyloxy moiety (4-methylphenoxy group) is introduced via nucleophilic substitution or coupling reactions, attaching the aromatic ether functionality to the ethanone backbone.

Acylation step : The ethanone (acetyl) group is incorporated through acylation reactions, typically using acid chlorides or anhydrides under basic conditions.

Detailed Preparation Steps

Based on literature and available data, a representative synthetic route can be outlined as follows:

| Step | Reaction Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 3-aminoazetidine intermediate | Cyclization of appropriate amino precursors under controlled temperature | Formation of azetidine ring; base-catalyzed cyclization |

| 2 | Introduction of p-tolyloxy group | Reaction of 4-methylphenol (p-cresol) with a suitable halogenated ethanone derivative | Nucleophilic aromatic substitution or Williamson ether synthesis |

| 3 | Acylation to form ethanone moiety | Treatment with acetyl chloride or equivalent acylating agent in presence of base (e.g., triethylamine) | Ensures formation of the ethanone linkage to azetidine nitrogen |

| 4 | Purification and characterization | Chromatographic techniques (silica gel column chromatography) and spectroscopic analysis (NMR, MS) | Confirms structure and purity |

Specific Example from Literature

A synthesis example analogous to this compound involves the following:

Step 1 : The azetidine ring is formed by reacting an amino precursor with a halogenated carbonyl compound under basic conditions, often using triethylamine as a base in solvents like dichloromethane or dimethylformamide (DMF).

Step 2 : The p-tolyloxy group is introduced by reacting 4-methylphenol with an appropriate haloethanone intermediate, forming the ether linkage.

Step 3 : The final acylation step is conducted by adding acetyl chloride dropwise at low temperatures (0–10°C) with a base such as N-ethyl-N,N-diisopropylamine to avoid side reactions, followed by stirring at room temperature to complete the reaction.

Step 4 : The crude product is purified by extraction and silica gel chromatography, yielding the target compound with yields ranging from 60% to 95%, depending on reaction optimization.

Analytical Data and Characterization

The synthesized compound is characterized by standard analytical techniques:

| Property | Value / Description | Method |

|---|---|---|

| Molecular Weight | 220.27 g/mol | Mass spectrometry (MS) |

| Molecular Formula | C₁₂H₁₆N₂O₂ | Elemental analysis |

| Structural Confirmation | Presence of azetidine ring and p-tolyloxy group | Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) |

| Purity | >95% (typical) | High-Performance Liquid Chromatography (HPLC) |

| Physical State | Clear oil or solid depending on conditions | Visual inspection |

Research Findings and Observations

The azetidine ring formation is a key step and requires precise control of reaction conditions to avoid ring opening or polymerization.

The p-tolyloxy group enhances the compound’s lipophilicity and potentially its biological activity, making the ether formation step critical.

Use of triethylamine or diisopropylethylamine as bases in acylation steps improves yield and selectivity by scavenging generated HCl.

Reaction temperatures between 0°C to room temperature are optimal to minimize side reactions and maximize product yield.

Purification via silica gel chromatography with gradients of ethyl acetate/hexane is effective in isolating the pure compound.

Summary Table of Preparation Conditions

| Parameter | Typical Conditions | Effect on Outcome |

|---|---|---|

| Solvent | Dichloromethane (DCM), DMF | Solubility and reaction rate |

| Base | Triethylamine, N-ethyl-N,N-diisopropylamine | Neutralizes acid by-products, improves yield |

| Temperature | 0–10°C (acylation), room temperature (reaction completion) | Controls reaction rate, minimizes side products |

| Reaction Time | Several hours to overnight | Ensures complete conversion |

| Purification | Silica gel chromatography (ethyl acetate/hexane gradient) | High purity isolation |

The preparation of 1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one involves a multi-step synthesis focusing on the formation of the azetidine ring and the introduction of the p-tolyloxy group, followed by acylation to form the ethanone moiety. Careful optimization of reaction conditions, including choice of base, solvent, temperature, and purification methods, is essential for obtaining high yields and purity. This compound’s synthesis is well-documented in research contexts, serving as a valuable building block in medicinal chemistry and organic synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one, and how can purity be maximized?

- Methodology : Synthesis of azetidine-containing compounds often involves multi-step processes, including nucleophilic substitution and ketone functionalization. For example, azetidine rings can be introduced via ring-closing reactions or substitutions using reagents like lithium aluminum hydride (reduction) or boron trifluoride etherate (acid catalysis). Post-synthetic purification techniques, such as column chromatography or recrystallization, are critical for achieving >95% purity. Structural validation via X-ray crystallography (as seen in similar compounds) ensures accuracy .

Q. What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

- Methodology :

- X-ray crystallography : Resolves 3D conformation and bond angles (e.g., azetidine ring geometry) .

- NMR spectroscopy : H and C NMR identify functional groups (e.g., p-tolyloxy protons at δ 6.8–7.2 ppm) .

- Mass spectrometry : Confirms molecular weight (e.g., via ESI-MS) and fragmentation patterns .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using SMILES/InChI inputs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology : Contradictions often arise from variability in experimental conditions (e.g., cell lines, assay protocols). To address this:

- Standardize assays : Use validated cell models (e.g., HEK293 for receptor studies) and replicate experiments with ≥4 biological replicates .

- Theoretical alignment : Link results to mechanistic frameworks (e.g., kinase inhibition hypotheses) to contextualize outliers .

- Purity verification : Quantify impurities (e.g., via HPLC) to rule out confounding degradation products .

Q. What mechanistic insights can computational modeling provide about the compound’s interaction with biological targets?

- Methodology :

- Molecular docking : Use the compound’s SMILES string (e.g.,

C1CN(C1N)CC(=O)Oc2ccc(cc2)C) to predict binding affinities with targets like GPCRs or enzymes . - MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify key interaction residues .

- QSAR models : Corate substituent effects (e.g., p-tolyloxy vs. methoxy groups) on bioactivity .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

- Methodology :

- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions (pH 2–12) for 48–72 hours .

- HPLC-MS monitoring : Track degradation products (e.g., hydrolyzed azetidine rings) and quantify half-life .

- Accelerated stability testing : Use ICH guidelines (25°C/60% RH) to predict shelf life .

Q. What experimental designs are optimal for transitioning from in vitro to in vivo efficacy studies?

- Methodology :

- Dose-response calibration : Use logarithmic dosing (e.g., 1–100 mg/kg) in rodent models to establish therapeutic windows .

- Randomized block designs : Assign animals to treatment/control groups with matched age/weight to minimize bias .

- Endpoint selection : Prioritize biomarkers (e.g., cytokine levels) validated in in vitro assays .

Q. How can researchers leverage structural data to design derivatives with enhanced pharmacokinetic properties?

- Methodology :

- Bioisosteric replacement : Substitute p-tolyloxy with trifluoromethyl groups to improve metabolic stability .

- Prodrug strategies : Modify the ketone moiety to esters for enhanced oral bioavailability .

- Crystallographic SAR : Correlate azetidine ring puckering (from X-ray data) with solubility/logP .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.